Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate typically involves the reaction of 3-chloroimidazo[1,2-a]pyridin-2-ylmethylamine with tert-butyl chloroformate in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but may have different substituents and functional groups.
Other Carbamates: Similar carbamates may differ in their alkyl or aryl groups, leading to variations in reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)15-8-9-11(14)17-7-5-4-6-10(17)16-9/h4-7H,8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEDOCJYIMJNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N2C=CC=CC2=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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